ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate
Description
Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate (CAS: 923139-72-4) is a heterocyclic compound with the molecular formula C₁₅H₁₇FN₄O₂S and a molecular weight of 336.3845 g/mol . Its structure features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at the 7-position and a thioether-linked ethyl propanoate moiety at the 3-position (Fig. 1). This compound is likely synthesized via nucleophilic substitution or cyclocondensation reactions involving intermediates such as 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 1105189-98-7), as inferred from related synthetic protocols .
Properties
IUPAC Name |
ethyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-22-13(21)10(2)23-15-18-17-14-19(8-9-20(14)15)12-6-4-11(16)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRJXBTWPJMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is then functionalized with a fluorophenyl group. The final step involves the esterification of the propanoate moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and esterification agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazoles, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula : C16H19FN4O2S
- Molecular Weight : 350.41 g/mol
- CAS Number : 923173-21-1
The presence of both imidazole and triazole moieties enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
Research indicates that compounds with similar structures exhibit various biological activities. Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate is particularly noted for its potential in the following areas:
- Anticancer Activity : The compound has shown promising results in inhibiting cell growth in various cancer cell lines. Studies conducted by the National Cancer Institute have assessed its efficacy against a panel of approximately sixty cancer cell lines.
- Antimicrobial Properties : The imidazole and triazole rings are known to enhance the compound's interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms.
Case Studies
Several studies have documented the applications of this compound:
-
Antitumor Efficacy : In vitro evaluations demonstrated significant antitumor activity with mean GI50 values indicating effective inhibition of tumor cell proliferation.
Study Reference Cell Lines Tested Mean GI50 Value NCI DTP Program Various 15.72 μM - Mechanism of Action : The compound's mechanism involves targeting specific cellular pathways that regulate apoptosis and cell cycle progression.
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles with enhanced absorption rates due to its structural features.
Mechanism of Action
The mechanism of action of ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the following categories:
Imidazo-Triazole Derivatives
- 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 1105189-98-7): This intermediate shares the imidazo-triazole core and 4-fluorophenyl substituent but lacks the ethyl propanoate group, instead featuring a thiol (-SH) moiety. The thiol group increases polarity, reducing logP (predicted 1.8) compared to the target compound (logP 2.3, estimated via SwissADME ). The thiol’s reactivity also makes it a precursor for further derivatization .
Triazolo-Thiadiazine Derivatives
- 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid :
This compound replaces the imidazo-triazole with a triazolo-thiadiazine system. The dichlorophenyl and pyrazole substituents enhance lipophilicity (logP 3.1 ) compared to the target compound. It exhibits moderate aqueous solubility (~50 µM) and pharmacokinetic profiles comparable to celecoxib, a reference anti-inflammatory drug .
Thiazolo-Pyrimidine Carboxylates
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
This analog features a thiazolo-pyrimidine core with a 4-chlorophenyl group. The chloro substituent increases molecular weight (MW 435.9 g/mol ) and logP (2.8 ) relative to the fluorophenyl-containing target compound. Its ester groups may improve membrane permeability but reduce metabolic stability .
Sulfonylurea Herbicides
- Its logP (1.5) is lower due to the sulfonylurea group, highlighting how electronic effects of substituents (e.g., fluorine vs. sulfonyl) dictate physicochemical behavior .
Data Table: Key Properties of Ethyl 2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate and Analogs
| Compound Name | Molecular Formula | MW (g/mol) | logP* | Solubility (µM)* | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₇FN₄O₂S | 336.38 | 2.3 | ~30 | 4-Fluorophenyl, ethyl propanoate |
| 7-(4-Fluorophenyl)-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | C₁₀H₉FN₄S | 236.27 | 1.8 | ~100 | 4-Fluorophenyl, thiol |
| 6-(2,6-Dichlorophenyl)-triazolo-thiadiazine-7-carboxylic acid | C₁₅H₁₁Cl₂N₅O₂S | 400.25 | 3.1 | ~50 | Dichlorophenyl, pyrazole |
| Ethyl thiazolo-pyrimidine carboxylate | C₂₀H₁₈ClN₃O₅S | 435.9 | 2.8 | ~20 | 4-Chlorophenyl, methoxy-carbonyl |
*Predicted using SwissADME or analogous tools .
Research Findings and Implications
Synthetic Flexibility: The target compound’s ethyl propanoate group likely enhances stability compared to thiol-containing analogs, which are prone to oxidation .
Lipophilicity Trends : Fluorine substitution balances lipophilicity and polarity, making the compound more drug-like than chlorinated analogs (e.g., logP 2.3 vs. 3.1 ) .
Metabolite Profiling : Molecular networking (MS/MS-based cosine scoring) could differentiate this compound from analogs by comparing fragmentation patterns of parent ions .
Biological Activity
Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazo[2,1-c][1,2,4]triazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H19FN4O2S
- Molecular Weight : 350.41 g/mol
- CAS Number : 923173-21-1
The presence of imidazole and triazole moieties in the structure contributes to its biological activity by enhancing solubility and bioavailability. These functional groups are known to interact with various biological targets, making this compound a candidate for therapeutic applications.
The mechanism of action for this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes. Compounds with similar structures have been shown to exhibit diverse biological effects including:
- Anticancer Activity : Induction of apoptosis in cancer cells through caspase activation.
- Antimicrobial Activity : Inhibition of bacterial growth through interaction with DNA gyrase and topoisomerase IV.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Biological Activity Overview
The biological activities associated with this compound are summarized in the following table:
Case Studies
Several studies have highlighted the potential of triazole derivatives similar to this compound:
- Anticancer Study : A related imidazole derivative demonstrated significant tumor reduction in MCF-7 breast cancer xenograft models. The study indicated that the mechanism involved apoptosis via caspase pathway activation .
- Antimicrobial Study : Research showed that triazole derivatives displayed MIC values significantly lower than conventional antibiotics against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : A study reported that compounds with similar structures reduced levels of pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance biological activity.
- Chain Length : The length of alkyl chains attached to nitrogen atoms influences potency; shorter chains often yield better results.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the fluorophenyl group and ester functionality. This profile enhances its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
